molecular formula C12H14N2O3 B8296745 2-Nitro-6-pentyloxybenzonitrile

2-Nitro-6-pentyloxybenzonitrile

Cat. No. B8296745
M. Wt: 234.25 g/mol
InChI Key: NHMLBGIBUOCWOZ-UHFFFAOYSA-N
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Patent
US04137325

Procedure details

2-amino-6-pentyloxybenzonitrile is prepared by Pd/C, cyclohexene reduction of 2-nitro-6-pentyloxybenzonitrile as in example 27, m.p. 70°-73° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C1CCCCC=1.[N+:7]([C:10]1[CH:17]=[CH:16][CH:15]=[C:14]([O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[C:11]=1[C:12]#[N:13])([O-])=O>[Pd]>[NH2:7][C:10]1[CH:17]=[CH:16][CH:15]=[C:14]([O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[C:11]=1[C:12]#[N:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C#N)C(=CC=C1)OCCCCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C#N)C(=CC=C1)OCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.